
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate is a fluorinated heterocyclic compound. It is known for its unique structural features, which include a trifluoromethyl group and a quinoline core. This compound is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The substituted aniline undergoes cyclization with ethyl acetoacetate in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinoline core.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives with additional oxygen functionalities.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting cellular processes. The exact pathways and targets depend on the specific application and require further investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
- 6,7,8-Trifluoro-1,4-dihydrogen-4-oxo-quinoline-3-carboxylate ethyl ester
Uniqueness
Ethyl 6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylate is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a quinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
114610-15-0 |
|---|---|
Molekularformel |
C11H7F3N2O3 |
Molekulargewicht |
272.18 g/mol |
IUPAC-Name |
ethyl 6,7,8-trifluoro-4-oxo-1H-cinnoline-3-carboxylate |
InChI |
InChI=1S/C11H7F3N2O3/c1-2-19-11(18)9-10(17)4-3-5(12)6(13)7(14)8(4)15-16-9/h3H,2H2,1H3,(H,15,17) |
InChI-Schlüssel |
GYNMRDSSVLAUJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NNC2=C(C(=C(C=C2C1=O)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


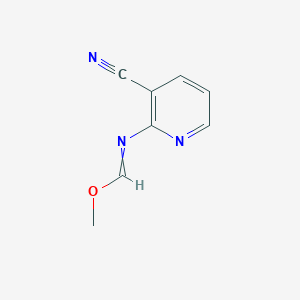
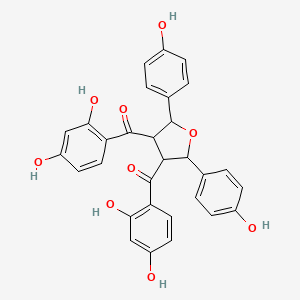
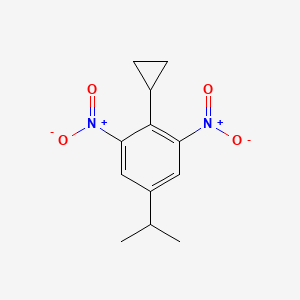
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![4-Bromo-6-({[2-(pyridin-2-yl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14300481.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
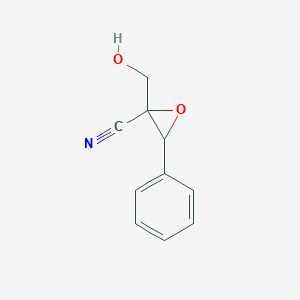

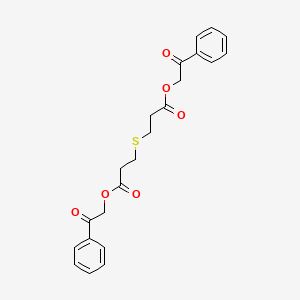
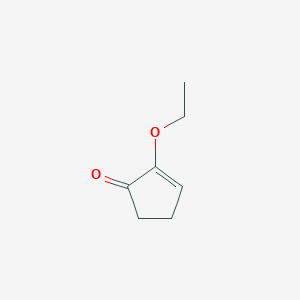
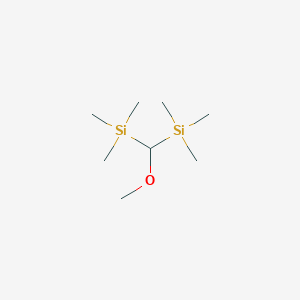
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
